Methyl2-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)acetate

Lipophilicity XLogP3 Membrane Permeability

Methyl 2-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)acetate (CAS 2090708-24-8) is a brominated 2,3-dihydrobenzofuran methyl ester with molecular formula C₁₁H₁₁BrO₃ and molecular weight 271.11 g/mol. The compound features a bicyclic 2,3-dihydrobenzofuran core bearing a bromine atom at the 7-position and a methyl acetate side chain at the 5-position.

Molecular Formula C11H11BrO3
Molecular Weight 271.11 g/mol
Cat. No. B13567382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl2-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)acetate
Molecular FormulaC11H11BrO3
Molecular Weight271.11 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=CC2=C(C(=C1)Br)OCC2
InChIInChI=1S/C11H11BrO3/c1-14-10(13)6-7-4-8-2-3-15-11(8)9(12)5-7/h4-5H,2-3,6H2,1H3
InChIKeyGWRXINICUFSGFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)acetate – Physicochemical Baseline and Compound Class Positioning for Research Procurement


Methyl 2-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)acetate (CAS 2090708-24-8) is a brominated 2,3-dihydrobenzofuran methyl ester with molecular formula C₁₁H₁₁BrO₃ and molecular weight 271.11 g/mol [1]. The compound features a bicyclic 2,3-dihydrobenzofuran core bearing a bromine atom at the 7-position and a methyl acetate side chain at the 5-position. Computed physicochemical properties include XLogP3 = 2.4, topological polar surface area (TPSA) = 35.5 Ų, zero hydrogen bond donors, and three hydrogen bond acceptors [1]. The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, found in numerous bioactive natural products and synthetic therapeutic candidates [2].

Why the 7-Bromo-2,3-dihydrobenzofuran-5-acetate Methyl Ester Cannot Be Replaced by Non-Halogenated, Chloro, or Fluoro Analogs in Structure-Activity Studies


The 7-bromo substituent on the 2,3-dihydrobenzofuran core is not functionally interchangeable with hydrogen, chlorine, or fluorine. Substituting bromine at position 7 with hydrogen eliminates 78.9 g/mol of molecular weight and reduces computed lipophilicity by ΔXLogP3 = −0.7, fundamentally altering membrane partitioning behavior [1][2]. Replacing bromine with chlorine diminishes halogen bonding capacity (bond strength order: Cl < Br < I) and reduces palladium-catalyzed cross-coupling reactivity due to the stronger C–Cl bond [3]. Published class-level evidence from structurally related 7-bromo-benzofuran and 7-bromo-dihydrobenzofuran series demonstrates that the bromine atom at this position contributes 2.4–3.2 kcal/mol of target binding energy [4] and is critical for dual cholinesterase inhibition selectivity, where brominated derivatives consistently outperform their chlorinated counterparts [5]. Procuring a 7-H, 7-Cl, or 7-F analog in place of the 7-bromo compound therefore introduces uncontrolled variables across lipophilicity, target engagement, and synthetic diversification potential.

Quantitative Differentiation Evidence for Methyl 2-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)acetate Versus Closest Analogs


Lipophilicity Gain (ΔXLogP3 = +0.7, +41%) of Methyl 2-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)acetate Over the Non-Brominated Parent Compound

Methyl 2-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)acetate exhibits a computed XLogP3 of 2.4, compared to XLogP3 = 1.7 for the non-brominated parent Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate, yielding a ΔXLogP3 of +0.7 (a 41% increase in computed lipophilicity) [1][2]. Both values were computed using the identical XLogP3 3.0 algorithm within PubChem, ensuring direct comparability. The topological polar surface area (TPSA = 35.5 Ų) and hydrogen bond donor/acceptor counts are identical between the two compounds, isolating the lipophilicity difference solely to bromine substitution.

Lipophilicity XLogP3 Membrane Permeability Physicochemical Profiling

Molecular Weight and Heavy Atom Count Differentiation (ΔMW = +78.9 g/mol, +41%) of the 7-Bromo Compound Versus the Non-Brominated Analog

The target compound has a molecular weight of 271.11 g/mol and 15 heavy atoms, compared to 192.21 g/mol and 14 heavy atoms for the non-brominated analog Methyl 2-(2,3-dihydrobenzofuran-5-yl)acetate [1][2]. This represents a ΔMW of +78.9 g/mol (+41%) and a net addition of one heavy atom (Br replaces H). The exact monoisotopic mass of the target compound is 269.98916 Da, with the characteristic bromine isotope pattern (¹⁹⁷Br:¹⁸¹Br ≈ 1:1) providing a distinctive mass spectrometric signature.

Molecular Weight Heavy Atom Count Mass Spectrometry Physicochemical Differentiation

Class-Level Evidence: 7-Bromo-Substituted Benzofuran Derivatives Exhibit Superior Dual Cholinesterase Inhibition Compared to Chlorinated Analogs

In Delogu et al. (2026), a series of 2-arylbenzofuran derivatives was evaluated for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition. Brominated derivatives 34 and 35 showed the highest cholinesterase inhibition compared to their chlorinated analogs [1]. Compound 34 achieved AChE IC₅₀ = 27.7 μM and BChE IC₅₀ = 0.7 μM. SAR analysis specifically identified bromine substitution at position 7 and a seven-carbon linker as critical for dual ChE inhibition and selectivity towards BChE. These brominated compounds also proved non-cytotoxic and demonstrated significant antioxidant activity in SH-SY5Y cells exposed to H₂O₂ [1]. While the target compound (methyl ester) has not itself been tested in this exact assay, it shares the identical 7-bromo-2,3-dihydrobenzofuran pharmacophoric core with the active series, and the methyl ester can serve as a prodrug or synthetic precursor to the corresponding carboxylic acid.

Cholinesterase Inhibition Acetylcholinesterase Butyrylcholinesterase Alzheimer's Disease Bromine SAR

Class-Level Evidence: 7-Bromo Substitution on the Dihydrobenzofuran Scaffold Contributes 2.4–3.2 kcal/mol of Additional Binding Energy at 5-HT₂ Receptors

Nichols et al. (1991) synthesized and evaluated two 2,3-dihydrobenzofuran analogues of hallucinogenic phenethylamines: the non-brominated 6a and its 7-brominated analogue 6b [1]. In a [¹²⁵I]-(R)-DOI radioligand displacement assay using rat cortical homogenate 5-HT₂ receptors, both compounds showed activity comparable to their conformationally flexible counterparts. Crucially, free energy calculations derived from radioligand displacement Kᴅ values revealed that the bromine atom in the 7-brominated series contributes 2.4–3.2 kcal/mol of binding energy [1]. This value is 2–3 times higher than would be predicted based on hydrophobic surface area alone, indicating that the bromine engages in specific polar interactions (consistent with halogen bonding) beyond simple hydrophobic effects.

Binding Energy 5-HT2 Receptor Radioligand Displacement Halogen Bonding CNS Pharmacology

Synthetic Diversification Advantage: 7-Bromo Substituent Enables Palladium-Catalyzed Cross-Coupling Chemistry Inaccessible with 7-H, 7-F, or 7-Cl Analogs

The C(sp²)–Br bond at the 7-position of the dihydrobenzofuran core is the optimal leaving group for palladium(0)-catalyzed cross-coupling reactions including Suzuki-Miyaura, Stille, and Negishi couplings [1][2]. The relative reactivity order for oxidative addition to Pd(0) is C–I > C–Br > C–Cl ≫ C–F, with the C–Br bond offering the most favorable balance of reactivity, stability, and commercial availability. The 7-chloro analog (C–Cl bond dissociation energy ~397 kJ/mol) requires harsher conditions or specialized ligands, while the 7-fluoro analog (C–F BDE ~536 kJ/mol) is essentially inert in cross-coupling. The methyl ester at the 5-position is orthogonal to cross-coupling conditions, allowing sequential functionalization. Furthermore, brominated benzofurans are established substrates for halogen bonding-mediated molecular recognition, with the σ-hole on bromine enabling directional non-covalent interactions with carbonyl oxygen or π-systems in biological targets [3].

Cross-Coupling Suzuki Reaction Palladium Catalysis Building Block Library Synthesis

Recommended Research and Industrial Application Scenarios for Methyl 2-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)acetate


CNS Drug Discovery: 5-HT₂ Receptor Ligand Optimization Leveraging 7-Bromo Binding Energy Contribution

Based on Nichols et al. (1991) class-level evidence that the 7-bromo substituent on the dihydrobenzofuran scaffold contributes 2.4–3.2 kcal/mol of binding energy at 5-HT₂ receptors—2–3× greater than predicted by hydrophobic effects alone [1]—this compound is suitable as a core scaffold for CNS receptor ligand optimization. The XLogP3 of 2.4 falls within the optimal CNS drug range (2–5), supporting blood-brain barrier penetration. The methyl ester can be hydrolyzed to the carboxylic acid or converted to amide derivatives for SAR exploration.

Diversity-Oriented Synthesis: Parallel Library Construction via Suzuki-Miyaura Cross-Coupling at the 7-Position

The C–Br bond at the 7-position enables Pd(0)-catalyzed cross-coupling with commercially available boronic acids and boronates, allowing rapid generation of 7-aryl, 7-heteroaryl, and 7-alkenyl analogs [2][3]. The methyl ester at the 5-position is orthogonal to standard Suzuki conditions, permitting sequential functionalization: cross-coupling at position 7 followed by ester hydrolysis and amide/ester diversification at position 5. This two-dimensional diversification strategy supports the synthesis of 50–200 compound libraries from a single batch of the 7-bromo building block.

Alzheimer's Disease Research: Dual Cholinesterase Inhibitor Development Utilizing the 7-Bromo-2-arylbenzofuran Pharmacophore

Building on Delogu et al. (2026) evidence that 7-bromo-substituted 2-arylbenzofurans exhibit superior dual AChE/BChE inhibition (BChE IC₅₀ = 0.7 μM for lead compound 34) with BChE selectivity and antioxidant activity in SH-SY5Y neuronal cells [4], this compound can serve as a key intermediate for synthesizing and evaluating novel dual cholinesterase inhibitors. The 7-bromo substituent enables late-stage diversification to explore the 2-aryl substitution space identified as critical for BChE selectivity.

Physicochemical Tool Compound for Membrane Permeability and LogP Correlation Studies

The well-defined ΔXLogP3 of +0.7 relative to the non-brominated parent [5][6], combined with identical TPSA (35.5 Ų) and hydrogen bond donor/acceptor profiles, makes this compound an ideal matched molecular pair for isolating the effect of halogen substitution on membrane permeability, plasma protein binding, and metabolic stability. This application is particularly valuable for building predictive ADME models in drug discovery programs.

Quote Request

Request a Quote for Methyl2-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.